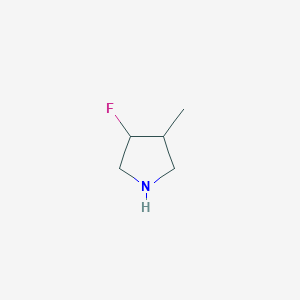

3-Fluoro-4-methylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

3-fluoro-4-methylpyrrolidine |

InChI |

InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3 |

InChI Key |

HPCFSOFBKLAFII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Methylpyrrolidine and Analogous Fluorinated Pyrrolidines

De Novo Synthesis Approaches

De novo synthesis provides a powerful means to construct the fluorinated pyrrolidine (B122466) core from acyclic precursors, allowing for precise control over stereochemistry.

Stereoselective Synthesis of Chiral 3-Fluoro-4-methylpyrrolidine Derivatives

The stereoselective synthesis of chiral 3-fluoro-4-methylpyrrolidine derivatives is a key challenge in medicinal chemistry. The incorporation of fluorine can significantly alter the biological activity of molecules. nih.gov One notable approach involves the asymmetric hydrogenation of a fluoroenamide derived from a corresponding pyridine (B92270). This method avoids direct stereoselective fluorination, which can be challenging. The synthesis begins with the benzoylation of 3-fluoro-4-aminopyridine, followed by activation of the pyridine nucleus to form a benzyl (B1604629) pyridinium (B92312) salt. Subsequent reduction with sodium borohydride (B1222165) in methanol (B129727) yields the target fluoro-enamide substrate. scientificupdate.com

Another strategy employs the enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com This biocatalytic approach utilizes a transaminase library to achieve high stereoselectivity. scientificupdate.comrsc.org The starting fluoro-ketone can be prepared from the corresponding Boc-protected ketone by converting it to the TMS-silyl enol ether and then performing an electrophilic fluorination using a reagent like Selectfluor. scientificupdate.com

A versatile method for synthesizing all four diastereoisomers of 3-fluoro-4-hydroxyprolines starts from 4-oxo-l-proline (B3425592) derivatives. nih.gov This strategy relies on the electrophilic fluorination of a silyl (B83357) enol ether intermediate, which proceeds with high diastereoselectivity. Subsequent reduction of the ketone provides access to the different diastereomers of the fluoro-hydroxyproline. nih.gov

Ring-Closure Methodologies for Fluorinated Pyrrolidine Ring Formation

Ring-closure reactions are a cornerstone of heterocyclic synthesis. For fluorinated pyrrolidines, several effective methodologies have been developed. A visible light-induced cascade transformation of N,N-diallylamines and fluoroalkyl iodides offers a solvent-free approach to functionalized fluoroalkylated pyrrolidines. researchgate.net In this process, the N,N-diallylamine acts as both a base and an electron donor. researchgate.net

Transition metal-catalyzed reactions also play a crucial role. For instance, a copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines with good yields and high selectivity. organic-chemistry.org Additionally, iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, effectively yields N-tosyl iodopyrrolidines. organic-chemistry.org

Aza-Payne rearrangement of 2,3-aziridin-1-ols followed by a 5-exo-tet ring-closure of the resulting epoxy amines is another elegant method that proceeds with complete stereochemical fidelity. organic-chemistry.org Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenyl dipolarophiles are a classical and widely studied method for constructing the pyrrolidine ring. nih.gov

Transformation of Fluoroalkyl Precursors to Pyrrolidine Cores

The use of readily available fluoroalkyl precursors is an efficient strategy for the synthesis of fluorinated pyrrolidines. scilit.com A notable example is the visible light-induced cascade reaction of N,N-diallylamines with fluoroalkyl iodides, which directly furnishes fluoroalkylated pyrrolidines under solvent-free conditions. researchgate.net This method has been successfully applied to the modification of amino acids and pharmaceutical molecules. researchgate.net

Another approach involves the use of trifluoroacetic anhydride (B1165640) and its analogues to access a variety of fluoroalkyl-containing compounds through cyclization and coupling reactions. researchgate.net These methods highlight the versatility of using fluorinated building blocks in the synthesis of complex heterocyclic structures. researchgate.netscilit.com

Direct Fluorination Techniques in Pyrrolidine Systems

Direct fluorination of a pre-existing pyrrolidine ring offers a more convergent synthetic route. These methods can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic Fluorination Strategies for Pyrrolidine Derivatives

Electrophilic fluorination involves the reaction of an electron-rich pyrrolidine derivative with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are commonly employed due to their stability, safety, and effectiveness. wikipedia.orgmdpi.com

The stereoselectivity of electrophilic fluorination can be controlled by using chiral auxiliaries or catalysts. For instance, the fluorination of a silyl enol ether derived from a 9-phenylfluorenyl (Pf)-protected ketone using Selectfluor can proceed with high diastereoselectivity. nih.gov The mechanism of electrophilic fluorination is complex and can involve either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.org

Recent advancements have focused on the use of hypervalent iodine compounds in combination with hydrogen fluoride (B91410) to generate the electrophilic fluorinating species in situ. nih.gov This approach has been successfully applied to the fluorination of various substrates, including homoallyl amine derivatives, leading to the formation of 3-fluoropyrrolidines. nih.gov

Nucleophilic Fluorination Approaches in Pyrrolidine Synthesis

Nucleophilic fluorination is a fundamental method for introducing fluorine into organic molecules. numberanalytics.com This approach typically involves the displacement of a leaving group by a nucleophilic fluoride source. ucla.edu Common sources of nucleophilic fluoride include alkali metal fluorides and tetraalkylammonium fluorides. ucla.edunih.gov However, the low solubility and high basicity of these reagents can present challenges. ucla.edu

To overcome these limitations, novel fluorinating reagents have been developed. For example, PyFluor, a stable and low-cost deoxyfluorination reagent, can effectively fluorinate a wide range of alcohols with minimal elimination side products. ucla.edu Another innovative approach utilizes 1,3-diarylimidazolium-based fluoride reagents, which exhibit improved solubility and stability. nih.gov

Catalytic methods have also been developed to facilitate nucleophilic fluorination under milder conditions. ucla.edu These include transition-metal catalysis, organocatalysis, and photoredox catalysis. For example, (salen)Co-catalyzed enantioselective fluoride ring-opening of aziridines and Pd-catalyzed asymmetric allylic fluorination of allylic chlorides are notable examples of asymmetric catalytic aliphatic fluorination reactions. ucla.edu

Asymmetric Synthesis and Chiral Induction Methods

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For fluorinated pyrrolidines, several strategies have been developed to control the stereochemical outcome of the reactions.

Organocatalytic Approaches in Fluorinated Pyrrolidine Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including those containing fluorine. dntb.gov.uanih.gov Proline and its derivatives are often used as organocatalysts in various asymmetric transformations. mdpi.com For instance, proline-based fluorinated dipeptides have been synthesized and employed as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating that both the amide and fluorine components are crucial for achieving good results in both organic and aqueous media. mdpi.com

Another significant application of organocatalysis is the asymmetric [3+2] cycloaddition. This method has been successfully used to synthesize highly functionalized pyrrolidine derivatives bearing a trifluoromethyl group with three contiguous stereogenic centers. rsc.org The use of commercially available secondary amines as catalysts allows for a scalable, one-pot protocol that proceeds with high yields and excellent stereoselectivities. rsc.org

Furthermore, a combination of organocatalysis and N-sulfinyl aldimine technology has been developed for the general synthesis of primary β-fluoroamines with high diastereoselectivity. nih.gov This approach provides access to all possible stereoisomers in high yields by controlling the chirality of the organocatalyst and the sulfinylimine, as well as the reaction conditions that favor specific transition states. nih.gov

| Catalyst Type | Reaction | Key Features |

| Proline-based fluorinated dipeptides | Asymmetric aldol reaction | Essential role of both amide and fluorine moieties. mdpi.com |

| Secondary amines | Domino Michael/Mannich [3+2] cycloaddition | High yields and excellent stereoselectivities for trifluoromethylated pyrrolidines. rsc.org |

| Organocatalyst with N-sulfinyl aldimine | Synthesis of primary β-fluoroamines | High diastereoselectivity and access to all stereoisomers. nih.gov |

Chiral Pool and Chiral Auxiliary Strategies

The chiral pool, which consists of readily available, enantiopure natural products like amino acids, sugars, and terpenes, provides a valuable source of chirality for asymmetric synthesis. wikipedia.org This strategy is particularly effective when the target molecule's structure resembles a cheap, enantiopure natural product. wikipedia.org For instance, enantiopure (S)-2-(diphenylmethylsilyl)pyrrolidine has been synthesized and its absolute configuration confirmed by X-ray crystal structure analysis. rwth-aachen.de

Chiral auxiliaries offer another robust method for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed. Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have been developed for the stereoselective alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr These auxiliaries can lead to excellent diastereoselectivities and can be recovered in high yields. cyu.fr C2-symmetrical pyrrolidine derivatives have also been employed as chiral auxiliaries in radical reactions, yielding high diastereoselectivities. capes.gov.br

| Strategy | Key Feature | Example |

| Chiral Pool | Utilizes readily available enantiopure natural products. wikipedia.org | Synthesis of (S)-2-(diphenylmethylsilyl)pyrrolidine. rwth-aachen.de |

| Chiral Auxiliary | A chiral molecule temporarily attached to a substrate to direct stereochemistry. | Trifluoromethylated oxazolidines (FOX) for stereoselective reactions of amide enolates. cyu.fr |

Diastereoselective Synthesis of Substituted Fluoropyrrolidines

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. This is crucial for accessing specific isomers of complex molecules. For instance, the synthesis of CF3-containing vicinal diamines has been a significant challenge. cas.cn Recent methods have been developed for their diastereoselective synthesis, although some are limited by multi-step procedures or low yields. cas.cn

A notable protocol for the highly diastereoselective synthesis of primary β-fluoroamines has been established. nih.govnih.gov This method involves the enantioselective α-fluorination of aldehydes, conversion to an N-sulfinyl aldimine, nucleophilic addition, and subsequent liberation of the primary amine, achieving a diastereomeric ratio greater than 20:1. nih.govnih.gov

Furthermore, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been achieved from 1,3-dimethyl-4-piperidinone. nih.gov The key steps for controlling the relative stereochemistry at the C3-C4 positions involved either the alkoxymethylation of a metalloenamine or the nucleophilic substitution of a fluoroarene. nih.gov The resulting piperidinemethanols were then fluorinated to produce the corresponding fluoromethyl analogues. nih.gov

Mechanistic Studies of Pyrrolidine Cyclization Reactions

Understanding the mechanism of a reaction is fundamental to its optimization and broader application. Mechanistic studies, combining experimental and computational approaches, have been conducted on the copper-catalyzed intramolecular C-H amination of N-fluoro and N-chloro amides to form pyrrolidines and piperidines. nih.govacs.orgacs.orgresearchgate.net

These studies have revealed that the use of N-fluoro amides is generally preferred over N-chloro amides due to more favorable reaction pathways. nih.govacs.org The nature of the ligand on the copper catalyst also plays a significant role in the reaction outcome. acs.orgacs.orgresearchgate.net Evidence for the formation of a Cu(II)-F bond as a key intermediate in the catalytic cycle has been gathered through the isolation and characterization of a fluorinated copper(II) complex. nih.govacs.org The proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. acs.org

| Catalyst System | Reaction | Key Mechanistic Insights |

| [TpxCuL] complexes | Intramolecular C-H amination of N-fluoride amides | Preference for N-fluoro substrates; involvement of a Cu(I)/Cu(II) catalytic cycle; isolation of a fluorinated copper(II) intermediate. nih.govacs.orgacs.orgresearchgate.net |

Stereochemical Investigations of 3 Fluoro 4 Methylpyrrolidine

Analysis of Isomerism and Stereoisomeric Configurations (e.g., cis/trans, R/S)

The structure of 3-Fluoro-4-methylpyrrolidine contains two stereocenters at the C3 and C4 positions, giving rise to multiple stereoisomers. The relationship between the fluorine and methyl substituents on the pyrrolidine (B122466) ring can be described in terms of cis and trans isomerism, where 'cis' indicates that the substituents are on the same side of the ring and 'trans' indicates they are on opposite sides.

Each of these geometric isomers (cis and trans) exists as a pair of enantiomers due to the chirality of the molecule. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R or S configuration. masterorganicchemistry.com This results in a total of four possible stereoisomers for 3-Fluoro-4-methylpyrrolidine.

The assignment of R/S configuration depends on the priority of the substituents attached to each chiral carbon. For C3, the priority is typically F > N > C4 > H. For C4, the priority would be C3 > C(methyl) > C5 > H. The combination of these gives rise to the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) configurations. youtube.com

The relationship between the cis/trans and R/S designations is such that one geometric isomer will correspond to two specific enantiomeric pairs. For instance, the cis isomer might be the (3R,4S) and (3S,4R) pair, while the trans isomer would be the (3R,4R) and (3S,4S) pair, although the exact correlation requires detailed structural analysis.

Table 1: Possible Stereoisomers of 3-Fluoro-4-methylpyrrolidine

| Geometric Isomer | Stereochemical Configuration | Relationship |

|---|---|---|

| trans | (3R, 4R) | Enantiomer of (3S, 4S) |

| trans | (3S, 4S) | Enantiomer of (3R, 4R) |

| cis | (3R, 4S) | Enantiomer of (3S, 4R) |

| cis | (3S, 4R) | Enantiomer of (3R, 4S) |

Determination of Absolute and Relative Stereochemistry in Synthetic Pathways

The synthesis of specific stereoisomers of 3-Fluoro-4-methylpyrrolidine requires stereocontrolled synthetic strategies. The relative stereochemistry (cis or trans) is often established during key bond-forming reactions, while the absolute stereochemistry (R or S) is typically determined by the use of chiral starting materials, catalysts, or resolving agents.

One common approach to introduce fluorine into a pyrrolidine ring is through the electrophilic fluorination of an enolate or an equivalent. nih.gov The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the substrate. For example, the choice of a specific metal enolate and the fluorinating agent can lead to the preferential formation of one diastereomer over another.

In the synthesis of related fluorinated prolines, the stereochemistry of the final products has been unequivocally assigned using advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and 19F–1H HOESY (Heteronuclear Overhauser Effect Spectroscopy). nih.gov These methods allow for the determination of the relative orientation of atoms in space. For instance, strong NOE correlations between protons on adjacent carbons can indicate a cis relationship. nih.gov

X-ray crystallography is another powerful tool for the unambiguous determination of both the relative and absolute stereochemistry of crystalline derivatives of 3-Fluoro-4-methylpyrrolidine. nih.gov By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, providing precise information about the spatial arrangement of all atoms.

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov This puckering is described by a phenomenon known as pseudorotation, where the ring dynamically interconverts between various envelope and twist conformations. nih.gov The substituents on the ring significantly influence the preferred conformation.

The electronegativity of the substituents plays a crucial role in determining the ring pucker. nih.gov In substituted prolines, for example, electronegative groups at the C4 position can favor either a Cγ-exo or Cγ-endo envelope conformation due to stereoelectronic effects like the gauche effect. nih.gov In the case of 3-Fluoro-4-methylpyrrolidine, the fluorine atom at C3 and the methyl group at C4 will dictate the conformational equilibrium.

Fluorination at C3, as seen in related systems, can have a significant impact on the ring's conformational preference. nih.gov It has been observed that C3-fluorination in 4-hydroxyproline (B1632879) derivatives inverts the natural preference from a C4-exo to a C4-endo pucker. nih.gov This suggests that in 3-Fluoro-4-methylpyrrolidine, the fluorine atom will likely play a dominant role in directing the ring conformation. The interplay between the steric bulk of the methyl group and the stereoelectronic effects of the fluorine atom will determine the lowest energy conformation.

Computational methods, such as quantum mechanical calculations, are often employed alongside experimental techniques like NMR spectroscopy to predict and analyze the conformational landscape of such molecules. nih.gov These studies can provide valuable data on the relative energies of different puckered states and the barriers to interconversion between them.

Computational Chemistry and Theoretical Studies of 3 Fluoro 4 Methylpyrrolidine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal computational method for investigating fluorinated organic compounds due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for exploring the complex interplay of steric and stereoelectronic effects that govern the behavior of molecules like 3-Fluoro-4-methylpyrrolidine.

The five-membered pyrrolidine (B122466) ring is not planar and typically adopts puckered "envelope" or "twist" conformations to minimize torsional strain. beilstein-journals.orgnih.gov The introduction of substituents, such as a fluorine atom and a methyl group at the 3 and 4 positions, respectively, leads to a complex conformational energy landscape with multiple possible stereoisomers (e.g., cis and trans) and, for each, various ring puckers.

DFT calculations are instrumental in mapping these landscapes. By systematically calculating the relative energies of different conformers, researchers can identify the most stable, low-energy structures. For the related 3-fluoropyrrolidine, quantum chemical calculations have shown that four distinct conformations are plausible upon deprotonation of the 3-fluoropyrrolidinium cation. researchgate.net The substitution of a methyl group at the 4-position would further diversify this landscape, with the relative orientation of the fluorine and methyl groups (cis/trans) and their pseudo-axial or pseudo-equatorial positions defining the stability of each conformer. DFT studies on similarly substituted prolines, such as 3-fluoro-4-hydroxyprolines, have confirmed that C3-fluorination significantly influences the ring pucker preference, often stabilizing conformations that differ from the parent molecule. nih.gov

Table 1: Illustrative Conformational Preferences in Substituted Pyrrolidines This table is based on general principles observed in related fluorinated pyrrolidines and prolines; specific energetic values for 3-Fluoro-4-methylpyrrolidine require dedicated computational studies.

| Conformer Description | Key Stabilizing/Destabilizing Interactions | Predicted Relative Stability |

|---|---|---|

| trans-isomer, F (pseudo-equatorial), Me (pseudo-equatorial) | Minimizes steric hindrance (pseudo-equatorial preference for bulky groups). | Likely a low-energy conformer. |

| cis-isomer, F (pseudo-axial), Me (pseudo-equatorial) | Potential for stabilizing gauche interactions between F and N. | Stability is dependent on the balance of steric and stereoelectronic effects. |

| cis-isomer, F (pseudo-equatorial), Me (pseudo-axial) | Steric strain from the pseudo-axial methyl group. | Likely a higher-energy conformer. |

Stereoelectronic effects, which involve the interaction between electron orbitals, play a crucial role in dictating the preferred conformations of fluorinated heterocycles. researchgate.net

The fluorine gauche effect is a key phenomenon observed in F-C-C-X fragments (where X is an electronegative atom like nitrogen). beilstein-journals.org This effect often favors a gauche orientation between the fluorine and the nitrogen atom. The stability of this arrangement is attributed to hyperconjugative interactions, specifically the donation of electron density from a σCH orbital to the antibonding σCF and σCN orbitals. beilstein-journals.org In 3-Fluoro-4-methylpyrrolidine, this would favor conformations where the F-C3-C2-N dihedral angle is approximately 60°.

A generalized anomeric effect can also be significant, particularly in related α-fluoro isomers, involving the delocalization of the nitrogen lone pair (nN) into the antibonding σCF orbital (nN→σCF). nih.govresearchgate.net While the fluorine in 3-Fluoro-4-methylpyrrolidine is at the β-position, similar hyperconjugative interactions involving the nitrogen lone pair and the C-F bond can still influence conformational preferences and the puckering of the ring. nih.govbeilstein-journals.org DFT calculations are essential for quantifying the energetic contribution of these individual orbital interactions.

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing the transition state (TS) structures that connect reactants to products. For reactions involving 3-Fluoro-4-methylpyrrolidine, such as N-alkylation, acylation, or reactions at the C-F bond, DFT can provide critical insights.

By calculating the energy of the TS, chemists can determine the activation energy barrier of a reaction, which is directly related to the reaction rate. This approach has been successfully applied to understand the regio- and diastereoselectivity in multicomponent reactions leading to complex spiropyrrolidines, where the effect of solvent was included using a polarizable continuum model (PCM). mdpi.com For 3-Fluoro-4-methylpyrrolidine, such calculations could predict how the fluorine and methyl substituents influence its reactivity compared to unsubstituted pyrrolidine, for example, by altering the nucleophilicity of the nitrogen atom or the susceptibility of the C-F bond to nucleophilic attack.

Quantum Chemical Investigations of Fluorine-Substituent Interactions

The presence of the highly electronegative fluorine atom significantly alters the electronic landscape of the pyrrolidine ring. Quantum chemical calculations allow for a detailed investigation of the interactions between the fluorine atom and other substituents, like the methyl group, as well as the rest of the molecule.

These studies often analyze the molecular electrostatic potential (MEP), which maps the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 3-Fluoro-4-methylpyrrolidine, the C-F bond creates a localized region of negative potential around the fluorine and a corresponding region of positive potential on the adjacent carbon atom (C3). This polarization can lead to significant intramolecular electrostatic interactions. For instance, in the 3-fluoropyrrolidinium cation, a strong attractive electrostatic interaction between the positively charged NH2+ group and the partially negative fluorine atom (NH2+∙∙∙Fδ−) strongly favors a cis conformation where the C-F bond is pseudo-axial. nih.govresearchgate.net Similar, albeit weaker, dipole-dipole and electrostatic interactions would be present in the neutral 3-Fluoro-4-methylpyrrolidine, influencing its conformational equilibrium.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital-orbital interactions within a molecule, providing a chemical interpretation of the wavefunction. nih.govijcce.ac.ir It is particularly useful for quantifying the stereoelectronic effects discussed earlier.

NBO analysis can calculate the stabilization energy (E(2)) associated with a specific donor-acceptor interaction. For example, it can be used to quantify the energy of the hyperconjugative interactions responsible for the fluorine gauche effect (e.g., σCH→σCF). beilstein-journals.org In a study of difluorinated pyrrolidines, NBO analysis was used to demonstrate that the anomeric effect (nN→σCF) was a dominant stabilizing interaction, while the fluorine gauche effect played a secondary role, often overshadowed by steric and electrostatic forces. nih.govbeilstein-journals.org For 3-Fluoro-4-methylpyrrolidine, NBO analysis could precisely determine the energetic contributions of such delocalizations, providing a quantitative basis for understanding its conformational preferences and the electronic influence of the fluorine and methyl substituents.

Table 2: Key Donor-Acceptor Interactions Quantifiable by NBO Analysis

| Donor NBO | Acceptor NBO | Associated Stereoelectronic Effect | Expected Impact on 3-Fluoro-4-methylpyrrolidine |

|---|---|---|---|

| nN (Nitrogen lone pair) | σCF | Anomeric-type effect | Stabilizes conformations that allow for effective orbital overlap. |

| σCH | σCF | Fluorine Gauche Effect | Favors a gauche relationship between a C-H bond and the C-F bond. |

| σCH | σ*CN | Hyperconjugation | Contributes to the overall conformational stability. |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Fluoro-4-methylpyrrolidine, offering profound insights into its molecular framework. nih.gov

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Assignment and Coupling Constant Analysis

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are instrumental in piecing together the molecular puzzle of 3-Fluoro-4-methylpyrrolidine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the pyrrolidine (B122466) ring, the chemical shifts and splitting patterns of the protons on each carbon are influenced by the presence of the fluorine atom and the methyl group. The coupling constants (J-values), which measure the interaction between neighboring protons, are particularly useful. For instance, the coupling between protons on adjacent sp³-hybridized carbons typically falls within the 6-8 Hz range. libretexts.org Analysis of these J-values helps in determining the relative positions of the substituents on the pyrrolidine ring. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring are significantly affected by the electronegative fluorine atom and the electron-donating methyl group. Carbons directly bonded to the fluorine will show a characteristic shift and will also exhibit coupling to the ¹⁹F nucleus. The hybridization of the carbon atoms plays a crucial role in their chemical shifts, with sp³ hybridized carbons appearing at a higher field compared to sp² hybridized carbons. thieme-connect.de This technique is almost always performed with proton broadband decoupling to simplify the spectrum and enhance signal intensity. thieme-connect.de

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. biophysics.orgnih.gov The chemical shift of the fluorine atom in 3-Fluoro-4-methylpyrrolidine provides a direct probe of its electronic environment. biophysics.org The large chemical shift range of ¹⁹F NMR, spanning over 500 ppm, allows for excellent signal dispersion and sensitivity to subtle structural changes. nih.gov Furthermore, the coupling between the fluorine atom and adjacent protons (JHF) provides valuable information for confirming the connectivity and stereochemistry of the molecule. nih.gov These heteronuclear coupling constants can be significantly larger than proton-proton couplings. nih.gov

| NMR Data Summary | |

| Nucleus | Key Information Provided |

| ¹H | Proton environment, connectivity through J-coupling. |

| ¹³C | Carbon skeleton, presence of functional groups. researchgate.net |

| ¹⁹F | Direct observation of fluorine, high sensitivity to environment. biophysics.orgnih.gov |

Utilization of 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity and stereochemistry of 3-Fluoro-4-methylpyrrolidine. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are typically two or three bonds apart, allowing for the tracing of the proton network within the pyrrolidine ring and the methyl group. This helps to confirm the bonding sequence of the atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methyl group to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. In NOESY, the correlation between protons that are close in space, regardless of their bonding, helps to determine the stereochemistry, such as the relative orientation of the fluorine and methyl groups (cis or trans). nih.gov HOESY, a heteronuclear version, can show through-space interactions between fluorine and protons, further aiding in stereochemical assignments. nih.govbiophysics.org The intensity of the NOESY/HOESY cross-peaks is related to the distance between the interacting nuclei. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. news-medical.net By ionizing the 3-Fluoro-4-methylpyrrolidine molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, its molecular formula can be confirmed. youtube.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of a unique molecular formula from a list of possibilities, especially when combined with isotopic abundance information. news-medical.net The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edupurdue.edu The IR spectrum of 3-Fluoro-4-methylpyrrolidine will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. masterorganicchemistry.com Key expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the pyrrolidine ring and the methyl group will appear in the region of 3000-2850 cm⁻¹. libretexts.org

N-H stretching: If the pyrrolidine is a secondary amine, a characteristic N-H stretching band will be observed in the region of 3300-3500 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F bond stretch is expected, typically in the range of 1000-1400 cm⁻¹.

C-N stretching: The C-N stretching vibration will also be present, usually in the 1020-1250 cm⁻¹ region.

The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule. masterorganicchemistry.comnih.gov

| IR Absorption Bands for 3-Fluoro-4-methylpyrrolidine | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H (aliphatic) | 3000-2850 |

| N-H (secondary amine) | 3300-3500 |

| C-F | 1000-1400 |

| C-N | 1020-1250 |

X-ray Crystallography for Solid-State Structural Determination

For crystalline derivatives of 3-Fluoro-4-methylpyrrolidine, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate the precise positions of all atoms in the crystal lattice, yielding detailed information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. researchgate.netresearchgate.netmdpi.com This method is considered the gold standard for structural elucidation, providing an unambiguous picture of the molecule's solid-state conformation. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Accessing Diverse Fluorinated Pyrrolidine (B122466) Scaffolds

The development of new synthetic methods to access a variety of fluorinated pyrrolidine scaffolds is a cornerstone for future research. While classical methods often involve the late-stage fluorination of pre-existing pyrrolidine rings, emerging strategies focus on more convergent and stereocontrolled approaches.

Recent advancements include the development of fluorocyclization reactions, where a fluorine atom is incorporated during the ring-forming step. researchgate.net This approach allows for greater control over the stereochemistry of the resulting pyrrolidine. Another promising avenue is the use of novel fluorinating reagents that are more selective and easier to handle than traditional reagents. capes.gov.br The synthesis of diversely substituted fluorinated pyrrolidines, including those with multiple fluorine atoms, is also gaining traction. For instance, vicinal difluorination of fluoroproline has been shown to mitigate the inherent conformational bias of the pyrrolidine ring, offering a strategy to fine-tune molecular shape. beilstein-journals.org

Furthermore, the application of modern synthetic technologies, such as microwave-assisted organic synthesis (MAOS), has the potential to accelerate the discovery of new fluorinated pyrrolidine derivatives by increasing reaction efficiency. nih.gov The development of one-pot procedures and domino reactions will also be crucial in constructing complex fluorinated pyrrolidine scaffolds from simple precursors. researchgate.net

A summary of emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Fluorocyclization | Incorporation of fluorine during the formation of the pyrrolidine ring. researchgate.net | High stereocontrol, convergent synthesis. |

| Novel Fluorinating Reagents | Use of modern, selective electrophilic or nucleophilic fluorinating agents. capes.gov.brnih.gov | Improved safety, selectivity, and functional group tolerance. |

| Multi-fluorination | Introduction of two or more fluorine atoms onto the pyrrolidine scaffold. beilstein-journals.org | Fine-tuning of conformational preferences and electronic properties. |

| Microwave-Assisted Organic Synthesis (MAOS) | Application of microwave irradiation to accelerate reaction rates. nih.gov | Reduced reaction times, increased yields, and access to novel chemical space. |

Advancement in Computational Modeling for Predictive Design and Conformational Control

Computational modeling has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. In the context of 3-fluoro-4-methylpyrrolidine, computational studies, particularly using Density Functional Theory (DFT), are crucial for elucidating the conformational preferences of the pyrrolidine ring. beilstein-journals.orgacs.org

The substitution of hydrogen with fluorine significantly alters the stereoelectronic properties of the pyrrolidine ring, leading to distinct conformational biases. beilstein-journals.orgnih.gov This is often attributed to the gauche effect, where the preference for a gauche arrangement between the fluorine atom and the nitrogen lone pair or a substituent on the nitrogen can stabilize certain ring puckers. beilstein-journals.orgnih.gov Computational studies allow for the prediction of these conformational preferences, which is vital for the rational design of molecules with specific three-dimensional structures. beilstein-journals.org

Future research will likely focus on developing more accurate and efficient computational models to predict the impact of fluorination on not only the conformation of the pyrrolidine ring itself but also on its interactions with biological targets. acs.org This includes modeling the subtle interplay of steric and electronic effects that govern molecular recognition. The combination of computational predictions with experimental validation through techniques like NMR spectroscopy will continue to be a powerful approach for conformational analysis. nih.gov

Key areas of focus for computational modeling are highlighted in Table 2.

| Computational Focus Area | Objective | Key Methodologies |

|---|---|---|

| Conformational Analysis | Predicting the preferred pucker of the fluorinated pyrrolidine ring. beilstein-journals.org | Density Functional Theory (DFT), Ab initio calculations. |

| Stereoelectronic Effects | Understanding the influence of the fluorine atom on the electronic distribution and reactivity. nih.gov | Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net |

| Predictive Design | Designing fluorinated pyrrolidine derivatives with specific conformational properties for targeted applications. beilstein-journals.org | Molecular mechanics, Molecular dynamics simulations. |

| Interaction Modeling | Simulating the binding of fluorinated pyrrolidines to biological macromolecules. | Docking studies, QM/MM (Quantum Mechanics/Molecular Mechanics) methods. researchgate.net |

Development of New Catalytic Applications for Chiral Fluorinated Pyrrolidines

Chiral pyrrolidines, such as proline and its derivatives, are well-established organocatalysts for a wide range of asymmetric transformations. nih.govwikipedia.org The introduction of fluorine into the pyrrolidine scaffold can significantly modulate the catalyst's activity and selectivity. nih.gov The electron-withdrawing nature of fluorine can influence the acidity and nucleophilicity of the catalyst, as well as its conformational preferences, thereby impacting the transition state of the catalyzed reaction.

Future research in this area will explore the use of chiral fluorinated pyrrolidines, including derivatives of 3-fluoro-4-methylpyrrolidine, as organocatalysts in novel asymmetric reactions. nih.gov There is a particular interest in developing catalysts that can perform challenging transformations with high enantioselectivity under mild and environmentally friendly conditions. nih.gov For example, fluorinated pyrrolidine-based catalysts are being investigated for asymmetric aldol (B89426), Michael, and Mannich reactions. nih.govresearchgate.netrsc.org

The development of recyclable fluorinated pyrrolidine catalysts, for instance by immobilizing them on solid supports or incorporating them into ionic liquids, is another important direction that aligns with the principles of green chemistry. researchgate.netscilit.com The unique properties of fluorinated compounds can also be exploited in the design of catalysts for specific applications in fluorous chemistry.

Potential catalytic applications are summarized in Table 3.

| Asymmetric Reaction | Role of Fluorinated Pyrrolidine Catalyst | Potential Benefits |

|---|---|---|

| Aldol Reaction | Activation of the carbonyl donor through enamine formation. nih.gov | Enhanced stereoselectivity due to conformational constraints imposed by fluorine. |

| Michael Addition | Enantioselective formation of carbon-carbon bonds. researchgate.netrsc.org | Improved catalyst stability and recyclability. |

| Mannich Reaction | Catalyzing the three-component reaction of an aldehyde, an amine, and a ketone. nih.gov | Access to chiral beta-amino carbonyl compounds. |

| Diels-Alder Reaction | Activation of the dienophile through iminium ion formation. | Control over endo/exo selectivity and enantioselectivity. |

Integration of 3-Fluoro-4-methylpyrrolidine into Complex Molecular Architectures for Functional Materials Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and specific electronic characteristics, make them attractive components for advanced functional materials. mdpi.comresearchgate.net The integration of chiral fluorinated building blocks like 3-fluoro-4-methylpyrrolidine into complex molecular architectures is an emerging area of research with the potential to create novel materials with tailored properties.

Fluorinated heterocycles are being explored for applications in various fields of materials science, including liquid crystals, polymers, and organic electronics. mdpi.com The incorporation of the 3-fluoro-4-methylpyrrolidine moiety could lead to the development of new chiral liquid crystalline phases or polymers with enhanced thermal stability and specific optical properties. The chirality of the building block could also be used to induce helical structures in polymers, leading to materials with chiroptical activity.

In the realm of energetic materials, the incorporation of fluorine-containing functional groups into heterocyclic structures has been shown to enhance their energetic characteristics. ablesci.com While this is a specialized area, the principles of leveraging fluorine's properties for material enhancement are broadly applicable. Furthermore, the synthesis of fluorinated scaffolds through methods like transition metal-catalyzed C-H bond activation is expanding the toolbox for creating complex functional molecules. chimia.ch

Future research will likely involve the design and synthesis of monomers based on 3-fluoro-4-methylpyrrolidine for polymerization reactions, as well as the incorporation of this scaffold into larger, supramolecular assemblies. The goal will be to harness the unique stereoelectronic features of the fluorinated pyrrolidine ring to control the bulk properties of the resulting materials.

| Material Class | Potential Role of 3-Fluoro-4-methylpyrrolidine | Anticipated Properties |

|---|---|---|

| Chiral Polymers | As a chiral monomeric unit. | Helical structures, chiroptical activity, enhanced thermal stability. |

| Liquid Crystals | As a component of mesogenic molecules. | Novel chiral mesophases, specific dielectric properties. |

| Functional Surfaces | For surface modification to impart specific properties. | Hydrophobicity, altered surface energy. |

| Biomaterials | As a component of peptides or peptidomimetics. wikipedia.org | Enhanced metabolic stability, controlled conformation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.